molecular formula C10H10ClF2NO B14891034 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone

2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone

Cat. No.: B14891034
M. Wt: 233.64 g/mol
InChI Key: PXDWLXJNKKVDFL-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of chloro, dimethylamino, and difluoro groups attached to an ethanone backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 3-dimethylaminobenzaldehyde with difluorochloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-dimethylamino-phenyl)-2-fluoro-ethanone
  • 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-dichloro-ethanone
  • 2-Bromo-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone

Uniqueness

2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone is unique due to the presence of both chloro and difluoro groups, which enhance its reactivity and stability compared to similar compounds. The difluoro groups increase the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

Molecular Formula

C10H10ClF2NO

Molecular Weight

233.64 g/mol

IUPAC Name

2-chloro-1-[3-(dimethylamino)phenyl]-2,2-difluoroethanone

InChI

InChI=1S/C10H10ClF2NO/c1-14(2)8-5-3-4-7(6-8)9(15)10(11,12)13/h3-6H,1-2H3

InChI Key

PXDWLXJNKKVDFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)C(F)(F)Cl

Origin of Product

United States

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